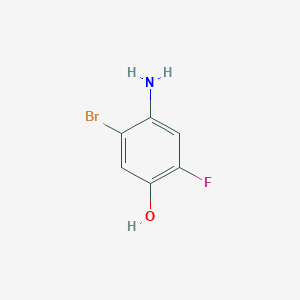
2-Bromo-5-fluoro-4-hydroxyaniline
Vue d'ensemble
Description
2-Bromo-5-fluoro-4-hydroxyaniline is a chemical compound with the molecular formula C6H5BrFNO . It is used in the synthesis of various other compounds .
Synthesis Analysis
The synthesis of 2-Bromo-5-fluoro-4-hydroxyaniline involves several steps. One method involves the catalytic bromination of 2-fluoroaniline . Other methods involve palladium-catalyzed reactions .Molecular Structure Analysis
The molecular structure of 2-Bromo-5-fluoro-4-hydroxyaniline consists of a benzene ring with bromine, fluorine, and hydroxyaniline functional groups .Chemical Reactions Analysis
2-Bromo-5-fluoro-4-hydroxyaniline can undergo various chemical reactions. For example, it can be used to synthesize ortho bromothiobenzanilide of 5-fluoronitrobenzothiazole . It can also be used in the nucleophilic substitution of the 2,2′,4,4′-tetrabromodiphenyl iodonium chloride (iodyl salt) .Physical And Chemical Properties Analysis
2-Bromo-5-fluoro-4-hydroxyaniline has a molecular weight of 206.01 . It has a melting point of 43-47 °C .Applications De Recherche Scientifique
-
- Application : 4-Bromo-2,5-difluorophenol is used as a raw material in organic synthesis .
- Methods of Application : This compound is used in the synthesis of allyloxy-based biphenyl liquid crystals with multiple lateral fluoro substituents .
- Results or Outcomes : The specific results or outcomes of this application are not provided in the source .
-
- Application : 2-Fluoro-4-hydroxyaniline, HCl is used as a biochemical for proteomics research .
- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes : The specific results or outcomes of this application are not provided in the source .
-
- Application : Pd-Catalyzed Direct Arylations of Heteroarenes with Polyfluoroalkoxy-Substituted Bromobenzenes .
- Methods of Application : The reactivity of di-, tri- and tetra-fluoroalkoxy-substituted bromobenzenes in the direct arylation of 5-membered ring heteroarenes using palladium catalysis was explored .
- Results or Outcomes : High yields in arylated heteroarenes were obtained using only 1 mol% of Pd(OAc) 2 catalyst with KOAc as an inexpensive base .
-
- Application : Investigations on diverse aspects of fluoro-organic compounds have rapidly increased during the past decades .
- Methods of Application : Various biofluorination strategies have been developed in recent years for applications in the anti-cancer, anti-viral and anti-infection fields .
- Results or Outcomes : Despite the industrial importance of fluorinated compounds, there have been serious concerns worldwide over the levels and synthetic routes of certain fluorinated organic compounds, in particular perfluorinated chemicals (PFCs) .
-
- Application : N-(5-BROMO-2-HYDROXYBENZYLIDENE)-2-HYDROXYANILINE and N-(2,4-DICHLOROBENZYLIDENE)-2-HYDROXYANILINE are used as raw materials in organic synthesis .
- Methods of Application : These compounds are used in the synthesis of various benzylidene derivatives .
- Results or Outcomes : The specific results or outcomes of this application are not provided in the source .
-
- Application : Investigations on diverse aspects of fluoro-organic compounds have rapidly increased during the past decades .
- Methods of Application : Various biofluorination strategies have been developed in recent years for applications in the anti-cancer, anti-viral and anti-infection fields .
- Results or Outcomes : Despite the industrial importance of fluorinated compounds, there have been serious concerns worldwide over the levels and synthetic routes of certain fluorinated organic compounds, in particular perfluorinated chemicals (PFCs) .
Safety And Hazards
Propriétés
IUPAC Name |
4-amino-5-bromo-2-fluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFNO/c7-3-1-6(10)4(8)2-5(3)9/h1-2,10H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVBUQTROQXOMLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)O)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-5-bromo-2-fluorophenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



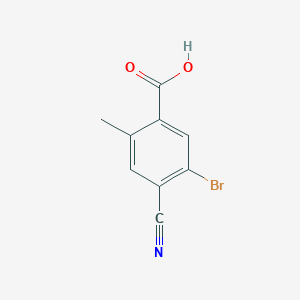
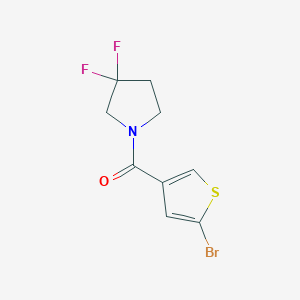
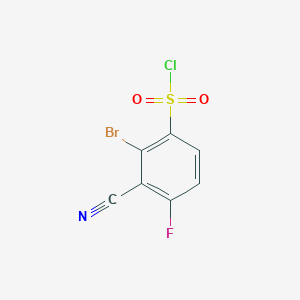
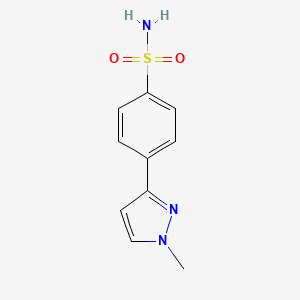
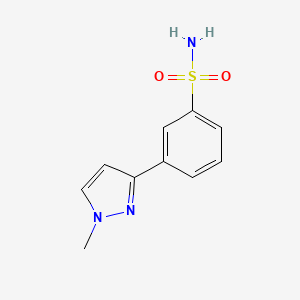
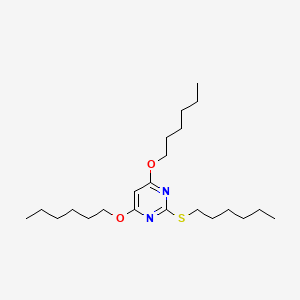
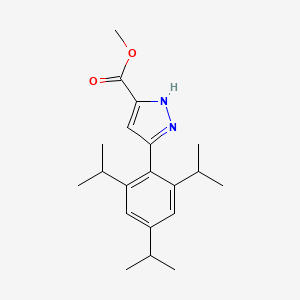
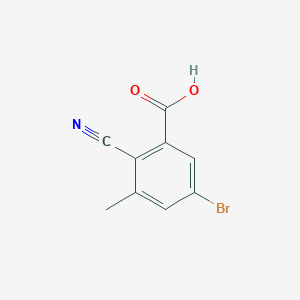
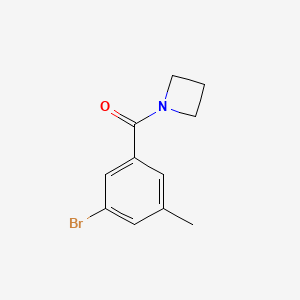
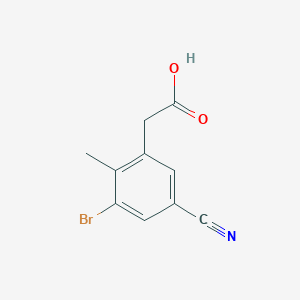
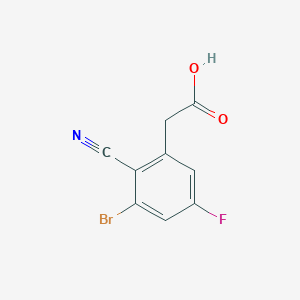
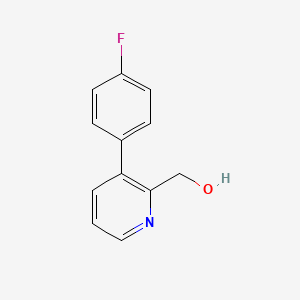
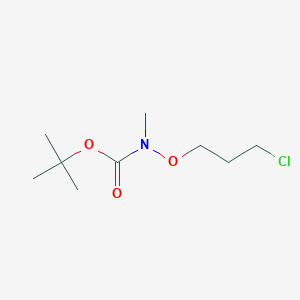
![1-[(2-Bromo-4-fluorophenyl)methyl]azetidine](/img/structure/B1415516.png)